

Spectroscopic and Synthetic Profile of 2-Chloro-7-methylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-7-methylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a representative synthetic workflow for **2-chloro-7-methylquinoxaline**. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives in medicinal chemistry and materials science.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for **2-chloro-7-methylquinoxaline** is not readily available in a single public source, the following tables summarize the expected and predicted data based on the analysis of closely related compounds and spectral databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~8.6	s	-
H-5	~7.9	d	~8.5
H-6	~7.5	dd	~8.5, ~1.5
H-8	~7.8	d	~1.5
CH ₃ -7	~2.5	s	-

¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm
C-2	~150
C-3	~145
C-4a	~141
C-5	~129
C-6	~131
C-7	~142
C-8	~128
C-8a	~140
CH ₃ -7	~22

Note: Predicted values are based on the known chemical shifts of 2-chloroquinoxaline, 2-methylquinoxaline, and general substituent effects on the quinoxaline ring system. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Weak	Methyl C-H stretch
~1600, ~1570, ~1480	Medium-Strong	C=C and C=N stretching (aromatic ring)
~1150	Strong	C-Cl stretch
~830	Strong	C-H out-of-plane bending (substituted benzene)

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
178/180	100 / ~33	[M] ⁺ / [M+2] ⁺ (presence of Chlorine)
143	Moderate	[M-Cl] ⁺
115	Moderate	[M-Cl-HCN] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for quinoxaline derivatives, which can be adapted for **2-chloro-7-methylquinoxaline**.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy[\[1\]](#)

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

- ^1H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

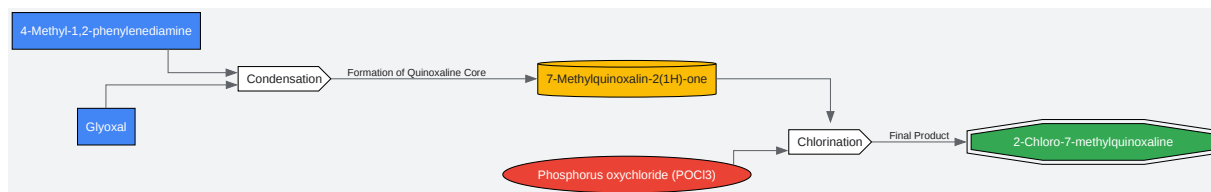
- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .

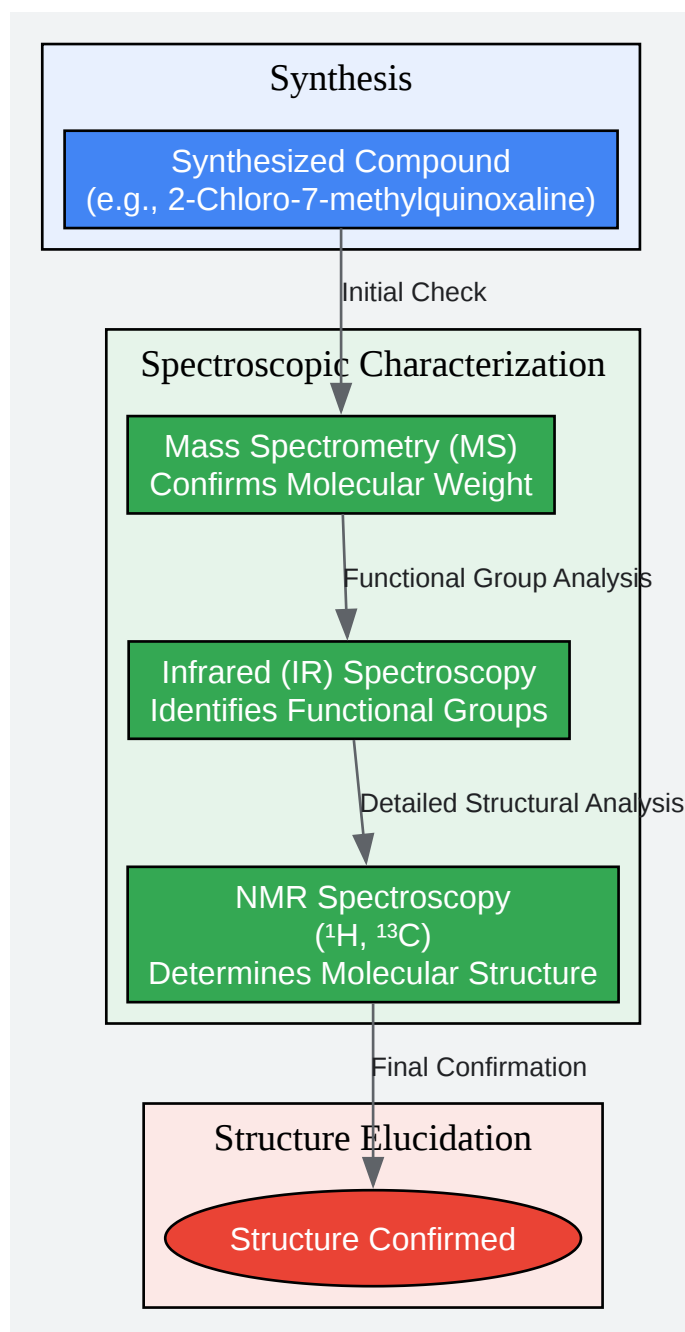
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.

Synthetic Workflow

The synthesis of **2-chloro-7-methylquinoxaline** typically involves a two-step process: the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core, followed by chlorination.





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References

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